molecular formula C7H7F3N2O2 B2820389 [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol CAS No. 1247556-04-2

[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol

Cat. No.: B2820389
CAS No.: 1247556-04-2
M. Wt: 208.14
InChI Key: POIGGUVQCJRAJY-UHFFFAOYSA-N
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Description

[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol ( 1247556-04-2) is a high-purity chemical compound with the molecular formula C 7 H 7 F 3 N 2 O 2 and a molecular weight of 208.14 g/mol . This pyridazine derivative is characterized by a methanol group and a 2,2,2-trifluoroethoxy substituent, a motif often associated with enhanced metabolic stability and lipophilicity in agrochemical and pharmaceutical agents. As a versatile building block, it is primarily used in organic synthesis and medicinal chemistry research. It serves as a key intermediate for constructing more complex molecules, particularly in the exploration of novel active compounds. The presence of the pyridazine ring makes it a valuable scaffold for developing substances with potential biological activity. Researchers utilize this compound in exploratory studies, including the synthesis of libraries for high-throughput screening. This product is intended for research applications in a controlled laboratory environment. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c8-7(9,10)4-14-6-2-1-5(3-13)11-12-6/h1-2,13H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIGGUVQCJRAJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1CO)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247556-04-2
Record name [6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol typically involves the reaction of 3-chloropyridazine with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the trifluoroethoxy group. The resulting intermediate is then subjected to reduction using a suitable reducing agent like sodium borohydride to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceuticals

The primary application of [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol lies in the development of pharmaceutical compounds. The trifluoroethoxy group is known to influence the pharmacokinetics and pharmacodynamics of drugs, making this compound a potential lead in drug discovery.

Case Studies:

  • Anticancer Activity: Research indicates that pyridazine derivatives exhibit anticancer properties. Studies have shown that compounds similar to this compound can inhibit tumor growth in various cancer models .
  • Neuroprotective Effects: Investigations into neuroprotective agents have highlighted the potential of pyridazine derivatives in treating neurodegenerative diseases such as Huntington's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects .

Chemical Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques, including:

  • Formation of the Pyridazine Ring: Utilizing starting materials such as hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of Trifluoroethoxy Group: Achieved through nucleophilic substitution reactions involving trifluoroethanol .

Material Science

Beyond pharmaceuticals, there is potential for this compound in material science due to its unique chemical properties. Its fluorinated structure may impart hydrophobic characteristics beneficial for coatings and polymers.

Biological Studies

Interaction studies are crucial for understanding the biological mechanisms of this compound. These studies often focus on:

  • Enzyme Inhibition: Investigating how the compound interacts with specific enzymes can provide insights into its therapeutic potential.
  • Receptor Binding Affinity: Evaluating binding affinity to various receptors can help delineate its role in biological pathways .

Mechanism of Action

The mechanism of action of [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. The pyridazine ring can form hydrogen bonds and other interactions with the active sites of enzymes or receptors, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Structural Analogues in Pyridazine and Pyridine Families

The following table compares [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Heterocycle Substituents Key Properties/Applications References
This compound Not provided C$7$H$6$F$3$N$2$O$_2$ ~208 (estimated) Pyridazine 6-OCH$2$CF$3$, 3-CH$_2$OH Building block for synthesis
[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanol 159981-20-1 C$8$H$8$F$3$NO$2$ 207.15 Pyridine 6-OCH$2$CF$3$, 3-CH$_2$OH Powder form; storage at 4°C
(4-(6-Methoxypyridazin-3-yl)phenyl)methanol 281232-94-8 C$12$H$12$N$2$O$2$ 216.24 Pyridazine 6-OCH$3$, 3-phenyl-CH$2$OH Not specified
(3-(Trifluoromethoxy)pyridin-2-yl)methanol 1261650-51-4 C$7$H$6$F$3$NO$2$ 193.12 Pyridine 3-OCHF$3$, 2-CH$2$OH Potential pharmaceutical intermediate
6-(2,2,2-Trifluoroethoxy)nicotinic acid 175204-90-7 C$8$H$6$F$3$NO$3$ 221.13 Pyridine 6-OCH$2$CF$3$, 3-COOH High purity (95+%)

Key Differences and Trends

Heterocycle Effects: Pyridazine derivatives (e.g., the target compound) exhibit stronger hydrogen-bonding capacity and altered electronic properties compared to pyridine analogs due to the second nitrogen atom. This may influence solubility and reactivity in synthetic applications . Pyridine-based analogs (e.g., [6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanol) are more common in commercial catalogs, with detailed data such as molecular weight (207.15) and storage conditions .

Substituent Impact: Trifluoroethoxy vs. Trifluoromethoxy: The trifluoroethoxy group (OCH$2$CF$3$) in the target compound offers greater steric bulk and slightly lower electronegativity than the trifluoromethoxy group (OCF$_3$) in (3-(Trifluoromethoxy)pyridin-2-yl)methanol . Hydroxymethyl vs. Carboxylic Acid: Replacing -CH$_2$OH with -COOH (as in 6-(2,2,2-Trifluoroethoxy)nicotinic acid) introduces acidity (pKa ~2-3), making the latter more suitable for salt formation in drug design .

Similarity Scores: The closest structural analog to the target compound is (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol (similarity score: 0.84), which shares a hydroxymethyl group and alkoxy substituent but lacks fluorine .

Biological Activity

[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of trifluoromethyl groups in drug design often enhances pharmacological properties, including potency and selectivity. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a trifluoroethoxy group, which is known to influence its interaction with biological targets. The general structure can be represented as follows:

C8H8F3N3O\text{C}_8\text{H}_8\text{F}_3\text{N}_3\text{O}

Antimicrobial Activity

Research indicates that compounds containing pyridazine moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed effective inhibition against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer activity. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways.

Case Study: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines:

Cell Line IC50 (µM) Mechanism
MCF-725Apoptosis induction
A54930Cell cycle arrest

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymes involved in metabolic processes.
  • Cell Membrane Disruption: The hydrophobic nature of the trifluoroethoxy group may facilitate interaction with lipid membranes.
  • Receptor Binding: The compound may act as a ligand for specific receptors involved in cell signaling pathways.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary data suggest:

  • Absorption: Rapid absorption following oral administration.
  • Distribution: High volume of distribution due to lipophilicity.
  • Metabolism: Primarily metabolized by liver enzymes (CYP450 family), with potential for drug-drug interactions.

Q & A

Q. What are the established synthetic routes for [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol?

  • Methodological Answer : Synthesis typically involves two key steps:
  • Trifluoroethoxy Introduction : Nucleophilic substitution of a halogen (e.g., chloro) at the pyridazine 6-position using 2,2,2-trifluoroethanol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C for 12–24 hours). This step benefits from polar aprotic solvents to stabilize transition states .
  • Hydroxymethyl Group Formation : Reduction of a precursor (e.g., aldehyde or ester) using NaBH₄ in methanol or LiAlH₄ in THF. For example, reducing a pyridazine-3-carbaldehyde intermediate yields the methanol derivative .
    Table 1 : Comparative Reaction Conditions for Trifluoroethoxy Substitution
PrecursorSolventBaseTemp (°C)Yield (%)Source
6-ChloropyridazineDMFK₂CO₃8065–75
6-BromopyridazineDMSOKF10055–60

Q. Which spectroscopic and analytical methods confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify coupling patterns (e.g., splitting from fluorine in trifluoroethoxy group) and confirm substitution positions. Use deuterated DMSO or CDCl₃ for solubility .
  • IR Spectroscopy : Detect O–H (3300–3500 cm⁻¹) and C–F (1100–1200 cm⁻¹) stretches .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 227.04) .

Q. What are common chemical reactions involving this compound?

  • Methodological Answer :
  • Oxidation : Convert the hydroxymethyl group to a carboxylic acid using KMnO₄ in acidic conditions (e.g., H₂SO₄/H₂O at 60°C) .
  • Esterification : React with acetyl chloride in pyridine to form the acetate derivative for prodrug studies .
  • Nucleophilic Substitution : Replace the trifluoroethoxy group with amines or thiols under basic conditions .

Advanced Research Questions

Q. How can researchers optimize the trifluoroethoxy substitution step to improve yield and regioselectivity?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and solubility .
  • Catalytic Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
  • Temperature Gradients : Perform reactions under microwave irradiation (100–120°C) to reduce time from 24 hours to 2–4 hours .

Q. What strategies mitigate instability of the hydroxymethyl group during storage or reactions?

  • Methodological Answer :
  • Inert Atmospheres : Store under nitrogen or argon to prevent oxidation .
  • Derivatization : Temporarily protect the –OH group as a tert-butyldimethylsilyl (TBDMS) ether, which is stable under acidic/basic conditions .
  • Low-Temperature Storage : Keep solutions at –20°C in anhydrous solvents (e.g., THF) .

Q. How do electronic effects of the trifluoroethoxy group influence pyridazine ring reactivity?

  • Methodological Answer : The electron-withdrawing trifluoroethoxy group:
  • Deactivates the Ring : Reduces electrophilic substitution at the 4-position, directing reactions to the 5-position .
  • Enhances Leaving Group Ability : Facilitates nucleophilic aromatic substitution (e.g., with amines) at the 6-position .
    Table 2 : Electronic Effects on Pyridazine Reactivity
SubstituentPositionReactivity Trend
–OCH₂CF₃6Increased electrophilicity at 5
–OH3Activation for oxidation

Q. How to resolve contradictions in reported biological activities of fluorinated pyridazine derivatives?

  • Methodological Answer :
  • Control Experiments : Verify compound purity (HPLC) and exclude excipient interference .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace trifluoroethoxy with methoxy) to isolate contributing factors .
  • Target Validation : Use CRISPR knockouts or siRNA to confirm biological targets (e.g., kinase inhibition assays) .

Data Contradiction Analysis

  • Example : Discrepancies in reported yields (65% vs. 55%) for trifluoroethoxy substitution may arise from solvent choice (DMF vs. DMSO) or halogen leaving group (Cl vs. Br) . Researchers should replicate conditions with controlled variables (e.g., same precursor, solvent) to identify optimal protocols.

Key Applications in Academic Research

  • Medicinal Chemistry : Fluorinated pyridazines are explored as kinase inhibitors or antimicrobial agents due to enhanced metabolic stability .
  • Materials Science : Trifluoroethoxy groups improve thermal stability in polymer coatings .

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